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MI 14

PI4K selectivity Chemical biology Kinase profiling

Standard PI4K inhibitors like PIK93 lack isoform selectivity, confounding pathway assignment. MI 14 (compound 36t) solves this with IC50 54 nM for PI4KIIIβ and >1,800-fold discrimination against PI4KIIIα/IIα. - Validated antiviral spectrum & cardiomyocyte GLUT4 translocation studies - Enables unambiguous PI4KIIIβ-specific phenotyping in Golgi transport, viral replication, or cardiac metabolism - Benchmark compound for selectivity-driven medicinal chemistry programs

Molecular Formula C19H23ClN6O3S
Molecular Weight 450.9 g/mol
Cat. No. B15607049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI 14
Molecular FormulaC19H23ClN6O3S
Molecular Weight450.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27)
InChIKeyPSTAJIONBVMKLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI 14: High-Selectivity PI4KIIIβ Inhibitor


MI 14 (CAS 1715934‑43‑2, also designated compound 36t) is a potent, ATP‑competitive inhibitor of phosphatidylinositol 4‑kinase IIIβ (PI4KIIIβ) with an IC₅₀ of 54 nM [REFS‑1]. It exhibits >1 800‑fold selectivity over the related isoforms PI4KIIIα and PI4KIIα (IC₅₀ > 100 µM for both) [REFS‑1][REFS‑2]. Beyond its well‑characterised antiviral spectrum, MI 14 has been functionally validated in cardiomyocyte glucose‑transport studies, confirming its utility as a chemical‑biology probe for PI4KIIIβ‑dependent pathways [REFS‑3].

Target PI4KIIIβ-selective chemical probe
Selectivity Isoform-discriminating over PI4KIIIα/IIα
Model System Validated in cardiomyocyte glucose-transport studies

Limitations of Pan-PI4K Inhibitors vs. MI 14


PI4K inhibitors are not functionally interchangeable because their isoform‑selectivity profiles differ dramatically. Widely used probes such as PIK93 inhibit PI4KIIIα and PI4KIIIβ with near‑equal potency, making it impossible to assign a phenotype to a single isoform [REFS‑1]. In contrast, MI 14’s >1 800‑fold discrimination between PI4KIIIβ and the other class III PI4Ks allows researchers to interrogate PI4KIIIβ‑specific biology without attendant PI4KIIIα‑ or PI4KIIα‑mediated confounding effects [REFS‑2]. Substituting a poorly selective analogue therefore risks false‑positive hit attribution and irreproducible results.

Isoform confounding
Pan-PI4K inhibitors like PIK93 inhibit PI4KIIIα and PI4KIIIβ with similar potency, making isoform-specific attribution unreliable.
Phenotype misattribution
Using a poorly selective analog may lead to false-positive hit attribution and irreproducible results in PI4KIIIβ pathway studies.
Assay context mismatch
MI14’s selectivity profile may not be replicated by other PI4KIIIβ inhibitors such as UCB9608, which differ in off-target kinase activity.

MI 14: Selectivity & Functional Validation


PI4K Isoform Selectivity vs. PIK93

MI 14 achieves exceptional selectivity for PI4KIIIβ. At the same enzyme concentration and ATP conditions, MI 14 inhibits PI4KIIIβ with an IC₅₀ of 54 nM while sparing PI4KIIIα and PI4KIIα (IC₅₀ > 100 µM), yielding a selectivity ratio >1 852‑fold [1]. The prototypical PI4K inhibitor PIK93, by contrast, inhibits PI4KIIIα and PI4KIIIβ with essentially identical potency (IC₅₀ ≈ 16 nM and 19 nM, respectively) and is only ~163‑fold selective over PI4KIIα [2]. Thus MI 14 provides two orders of magnitude better discrimination between the class III PI4K isoforms.

PI4K Isoform Selectivity
Cross-study comparable
MI14: >1,852-fold over PI4KIIIα; PIK93: 0.84-fold
Supports PI4KIIIβ-specific pathway interpretation
Recombinant isoforms, ATP at Km
PI4K selectivity Chemical biology Kinase profiling

Antiviral Selectivity vs. BF738735

In HeLa‑cell antiviral assays, MI 14 displays a characteristic potency hierarchy: HCV 1b replicon (EC₅₀ = 0.087 µM) > CVB3 (EC₅₀ = 0.145 µM) > HRVM (EC₅₀ = 1.03 µM) > HVC 2a (EC₅₀ = 10.6 µM) . This pattern differs notably from the PI4KIIIβ inhibitor BF738735, which is substantially more potent against CVB3 (EC₅₀ = 0.004 µM) but less discriminative across genotypes [1]. The differential sensitivity of HVC 2a (10.6 µM for MI 14 vs. ~0.6 µM for BF738735) indicates that MI 14 can serve as a selectivity probe for genotype‑specific PI4KIIIβ dependence.

Antiviral EC₅₀ Profile
Cross-study comparable
MI14: HCV1b 0.087 µM, CVB3 0.145 µM, HVC2a 10.6 µM
Enables genotype-differential antiviral selectivity screening
HeLa cells, 48 h infection, cell viability endpoint
Antiviral PI4KIIIβ Enterovirus

GLUT4 vs. CD36 Translocation Selectivity

In adult rat cardiomyocytes, MI 14 (10 µM) completely abolished contraction‑ and oligomycin‑stimulated GLUT4 translocation and glucose uptake, whereas CD36 translocation and long‑chain fatty‑acid uptake remained unaffected [1]. This functional selectivity mirrors the genetic silencing of PI4KIIIβ and demonstrates that PI4KIIIβ catalytic activity is selectively required for GLUT4 trafficking but not for fatty‑acid transporter recycling. No other PI4K inhibitor has been validated in this dual‑readout metabolic assay, making MI 14 uniquely credentialed for metabolic‑translocation studies.

Functional Trafficking Selectivity
Supporting evidence
GLUT4 translocation: inhibited; CD36 translocation: unaffected
Matches PI4KIIIβ siRNA phenotype, supports metabolic trafficking research
Adult rat cardiomyocytes, 10 µM MI14
Cardiomyocyte Metabolism GLUT4

Kinase-Wide Selectivity vs. UCB9608

MI 14 was designed as a chemical‑biology tool and profiled against a broad panel of lipid and protein kinases. At 1 µM, MI 14 inhibits PI4KIIIβ by >90 % while showing <20 % inhibition of PI3K isoforms, PIP5K, and a panel of 50 protein kinases [1]. In contrast, the clinical candidate UCB9608, while more potent on PI4KIIIβ (IC₅₀ = 2 nM), exhibits measurable activity against PI4KIIIα (IC₅₀ = 230 nM; ∼115‑fold window) and several off‑target kinases at therapeutic concentrations [2]. MI 14’s flatter selectivity profile outside the PI4K family makes it preferable for target‑validation studies where off‑target kinase effects must be minimised.

Kinase-Panel Selectivity
Cross-study comparable
MI14: >1,800-fold over PI4KIIIα; UCB9608: ~115-fold
Wider isoform selectivity window may reduce off-target kinase-driven phenotypes
1 µM compound, ATP at Km, recombinant enzyme panel
Kinase selectivity Off‑target Profiling

MI 14: Research & Screening Applications


Dissecting PI4KIIIβ-Specific Signaling

When a cellular phenotype can be driven by either PI4KIIIα or PI4KIIIβ, the >1 800‑fold selectivity of MI 14 [1] allows the researcher to assign the response unambiguously to PI4KIIIβ. This is critical in pathways such as Golgi‑to‑ER retrograde transport or viral replication‑complex formation, where both isoforms are expressed.

Genotype-Discriminating Antiviral Screening

MI 14’s graded EC₅₀ profile across HCV genotypes (0.087 µM for 1b vs. 10.6 µM for 2a) makes it a reference tool for evaluating genotype‑specific reliance on PI4KIIIβ. It is suited for secondary confirmation screens where ultra‑potent, pan‑genotype inhibitors (e.g., BF738735) may mask differential host‑factor dependencies.

Metabolic Trafficking in Cardiomyocytes

MI 14 is the only PI4KIIIβ inhibitor with published dual‑readout validation showing selective blockade of GLUT4 translocation without affecting CD36‑mediated fatty‑acid uptake in primary cardiomyocytes [2]. This makes it the compound of choice for investigators studying insulin‑independent glucose‑uptake regulation in the heart or skeletal muscle.

Kinase-Profiling Reference Standard

Because MI 14’s selectivity profile has been extensively documented against a panel of >50 kinases [1], it serves as a benchmark compound for medicinal‑chemistry programmes aiming to improve selectivity over PI4KIIIα or to benchmark new chemotypes. Its commercial availability at defined purity (≥98 %) supports its use as an internal reference in screening cascades.

Application
Selection Property
Validation Focus
PI4KIIIβ pathway dissection
Isoform selectivity context
Phenotype attribution to PI4KIIIβ
Antiviral genotype selectivity screening
Differential antiviral activity profile
Genotype-specific host-factor dependence
Cardiomyocyte metabolic trafficking
GLUT4-selective translocation inhibition
Insulin-independent glucose uptake regulation
Kinase profiling reference standard
Broad kinome selectivity profile
Benchmarking PI4KIIIβ inhibitor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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